molecular formula C22H21FN2O5S2 B6560738 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide CAS No. 946295-69-8

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B6560738
CAS No.: 946295-69-8
M. Wt: 476.5 g/mol
InChI Key: KUUIRXJVFSNZJR-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is a bifunctional sulfonamide derivative featuring a tetrahydroquinoline core substituted with two distinct sulfonamide groups: a 4-fluorobenzenesulfonyl moiety at position 1 and a 4-methoxybenzenesulfonamide group at position 6 (Figure 1). This structural design combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity. The compound’s synthesis likely involves sequential sulfonylation reactions, as evidenced by analogous procedures in related tetrahydroquinoline derivatives .

Figure 1: Proposed structure of this compound.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-30-19-7-11-20(12-8-19)31(26,27)24-18-6-13-22-16(15-18)3-2-14-25(22)32(28,29)21-9-4-17(23)5-10-21/h4-13,15,24H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUIRXJVFSNZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide involves multiple steps. Commonly, the process starts with the sulfonylation of tetrahydroquinoline derivatives using reagents such as 4-fluorobenzenesulfonyl chloride. Subsequent reactions introduce the methoxybenzene sulfonamide group under controlled conditions like temperature and solvent choices.

Industrial Production Methods

In an industrial setting, the synthesis process can be optimized for scale-up by employing continuous flow reactions or batch processing with enhanced catalytic systems to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide undergoes various reactions such as:

  • Oxidation: : Introducing oxidizing agents can alter specific functional groups.

  • Reduction: : Reducing agents can modify the compound to its corresponding reduced forms.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and substitution reagents such as halogen compounds. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts.

Major Products

The products formed from these reactions depend on the reactants and conditions. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate for synthesizing more complex molecules. It's utilized in studying reaction mechanisms and creating novel materials.

Biology

Biologically, it can be used in designing inhibitors for specific enzymes, potentially aiding in the development of pharmaceuticals.

Medicine

In medicine, the compound shows promise as a lead compound for drug development, especially in targeting specific pathways in disease treatment.

Industry

Industrially, it is valuable in the production of specialty chemicals and materials due to its unique structure and reactivity.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The sulfonyl and methoxy groups contribute to binding affinity and specificity, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl) Acrylamide

  • Structure: Shares the 1-(4-methoxyphenylsulfonyl)-tetrahydroquinoline core but replaces the 6-sulfonamide group with an acrylamide moiety.
  • Biological Activity: Acts as a histone deacetylase (HDAC) inhibitor, demonstrating antiproliferative effects in cancer models .
  • Key Difference: The acrylamide group enhances HDAC binding affinity, whereas the target compound’s dual sulfonamide design may prioritize alternative targets (e.g., enzymes or receptors requiring sulfonamide interactions).

N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

  • Structure: Features a tetrahydroisoquinoline core (vs. tetrahydroquinoline) with a trifluoroacetyl group at position 2 and a sulfonamide at position 4.
  • Biological Activity: Inhibits acyl-CoA monoacylglycerol acyltransferase 2 (ACAT2), a lipid metabolism enzyme .
  • Key Difference: The trifluoroacetyl group enhances metabolic stability, while the tetrahydroisoquinoline scaffold may confer distinct conformational preferences compared to tetrahydroquinoline.

Functional Analogues with Heterocyclic Modifications

N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide Dihydrochloride

  • Structure: Retains the tetrahydroquinoline core but substitutes the sulfonamide groups with a thiophene carboximidamide and a piperidine ring.
  • Biological Activity: Potent inhibitor of nitric oxide synthase (NOS), with selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) .
  • Key Difference: The thiophene-carboximidamide moiety is critical for NOS inhibition, whereas sulfonamide groups in the target compound may favor interactions with sulfotransferases or carbonic anhydrases.

(R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-2-Methylpropane-2-Sulfamide

  • Structure: Incorporates a butyryl group and a naphthalenylmethyl substituent on the tetrahydroquinoline core.
  • Biological Activity: Mixed-efficacy μ-opioid receptor (MOR) agonist with reduced side effects compared to traditional opioids .
  • Key Difference: The bulky naphthalenylmethyl group enhances MOR subtype selectivity, contrasting with the target compound’s smaller fluorophenyl and methoxyphenyl substituents.

Solubility and Crystallinity

  • Target Compound: The 4-methoxy group may improve aqueous solubility compared to purely hydrophobic analogues (e.g., naphthalenylmethyl derivatives). Crystal packing data for N-(4-methoxyphenyl)benzenesulfonamide (a structural fragment) shows triclinic crystallization (space group P-1), suggesting similar trends in the target compound .
  • Contrast: Compounds with trifluoroacetyl or thiophene groups exhibit lower solubility due to increased hydrophobicity .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is a complex compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group and a 4-methoxybenzene sulfonamide moiety. Its structure can be represented as follows:

C19H20FN2O4S2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_2\text{O}_4\text{S}_2
PropertyValue
Molecular Weight396.50 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified
LogP3.5

Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its activity has been linked to the modulation of retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cell differentiation and function. This makes it a potential candidate for treating autoimmune diseases such as psoriasis and rheumatoid arthritis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on RORγt, outperforming other known inhibitors in terms of potency and selectivity. For instance, one study reported an IC50 value of approximately 50 nM, indicating strong binding affinity to the target receptor .

In Vivo Studies

In vivo studies have further supported its therapeutic potential. For example, D4 , a derivative of this compound, showed an oral bioavailability of 48.1% in mice and effectively reduced psoriasis symptoms at lower doses compared to existing treatments . Additionally, it demonstrated no adverse effects over a two-week administration period.

Table 2: Summary of Biological Activities

Study TypeModelResult
In VitroRORγt InhibitionIC50 = 50 nM
In VivoPsoriasis Mouse ModelEffective at lower doses; F = 48.1%
In VivoRheumatoid ArthritisSignificant therapeutic effects observed

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Psoriasis Treatment : A study involving mice treated with the compound showed significant improvement in psoriatic lesions, with histological analysis revealing reduced inflammation and keratinocyte proliferation.
  • Rheumatoid Arthritis : In another study, the compound was tested on collagen-induced arthritis models, where it exhibited a reduction in joint swelling and pain scores compared to control groups.

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